BenchChemオンラインストアへようこそ!

Imidazo[1,2-a]quinoxaline

PDE4 inhibition cAMP modulation anti-inflammatory

Imidazo[1,2-a]quinoxaline (CAS 235-05-2) is the unsubstituted parent heterocycle of the imidazoquinoxaline class, consisting of a fused imidazole and quinoxaline ring system with molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol. The compound exhibits a melting point of 124–126 °C, a predicted boiling point of 288.1 °C, a predicted density of 1.31 g/cm³, and a predicted pKa of 5.80.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 235-05-2
Cat. No. B3349733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]quinoxaline
CAS235-05-2
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC3=NC=CN23
InChIInChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H
InChIKeyVTNBGTYLJIUATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]quinoxaline (CAS 235-05-2): Core Scaffold Definition, Physicochemical Identity, and Procurement Baseline


Imidazo[1,2-a]quinoxaline (CAS 235-05-2) is the unsubstituted parent heterocycle of the imidazoquinoxaline class, consisting of a fused imidazole and quinoxaline ring system with molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol . The compound exhibits a melting point of 124–126 °C, a predicted boiling point of 288.1 °C, a predicted density of 1.31 g/cm³, and a predicted pKa of 5.80 . This scaffold serves as the foundational building block for numerous biologically active derivatives, including PDE4 inhibitors, JNK1 inhibitors, IKK inhibitors, and EGFR inhibitors, making it a critical starting material for medicinal chemistry and agrochemical programs .

Why Unsubstituted Imidazo[1,2-a]quinoxaline Cannot Be Replaced by Simpler Heterocyclic Analogs in Synthesis Programs


The imidazo[1,2-a]quinoxaline scaffold is structurally distinct from its closest heterocyclic analogs—imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrazine, and quinoxaline—due to the presence of both a benzene ring and an additional endocyclic nitrogen atom, which collectively confer unique electronic character, regiochemical reactivity, and biological target engagement profiles that cannot be replicated by simpler ring systems . The position of the bridgehead nitrogen and the annulation pattern (imidazo[1,2-a] vs imidazo[1,5-a]) further differentiate the scaffold's interaction with kinase ATP-binding pockets and phosphodiesterase catalytic sites . Generic substitution with unsubstituted quinoxaline or imidazo[1,2-a]pyridine fails to produce the same derivatization outcomes or pharmacological activity, as evidenced by head-to-head comparisons in PDE4, JNK1, and IKK assays where the quinoxaline-fused imidazo[1,2-a] geometry proved essential for potency .

Quantitative Differentiation Evidence: Imidazo[1,2-a]quinoxaline vs. Structural Analogs


Scaffold Differentiation: Imidazo[1,2-a]quinoxaline vs. Imidazo[1,2-a]pyrazine in PDE4 Inhibitory Activity

In a comparative study of PDE4 inhibitory activity, the imidazo[1,2-a]quinoxaline derivative 4-(methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile (Compound 15) exhibited smooth muscle relaxant potency equivalent to SCA 40, its structural analogue in the imidazo[1,2-a]pyrazine series, demonstrating that the quinoxaline-fused scaffold retains PDE4 engagement comparable to the pyrazine analog while offering distinct synthetic handles for further derivatization . The imidazo[1,2-a]quinoxaline core itself was shown to be essential for PDE4 inhibition, with SAR studies confirming that the methyl amino group at position 4 and a weakly hindered group at position 1 are critical for activity .

PDE4 inhibition cAMP modulation anti-inflammatory scaffold comparison

JNK1 Kinase Inhibition: Imidazo[1,2-a]quinoxaline Parent Hit vs. Optimized Lead Compounds

The unsubstituted imidazo[1,2-a]quinoxaline parent compound was identified as a rhJNK1 inhibitor with an IC₅₀ of 1.6 μM in a high-throughput screening campaign . Hit-to-lead optimization of this scaffold produced AX13587 with a 10-fold improvement in potency (rhJNK1 IC₅₀ = 160 nM), and further optimization yielded AX14373 (native JNK1 IC₅₀ = 47 nM), a highly selective JNK inhibitor . The co-crystal structure of AX13587 bound to JNK1 (PDB: 4L7F) confirmed the critical role of the imidazo[1,2-a]quinoxaline core in occupying the ATP-binding pocket .

JNK1 inhibition kinase selectivity hit-to-lead optimization X-ray crystallography

IKK Inhibitory Selectivity: Imidazo[1,2-a]quinoxaline Derivative BMS-345541 vs. Alternative Scaffolds

BMS-345541, a 4-substituted imidazo[1,2-a]quinoxaline derivative, was identified as a selective inhibitor of IKK catalytic subunits, with an IKK-2 IC₅₀ of 0.3 μM and IKK-1 IC₅₀ of 4 μM, representing a >13-fold selectivity for IKK-2 over IKK-1 . Comparative studies across four chemical series—imidazo[1,2-a]pyrazine, imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline—demonstrated that the imidazo[1,2-a]quinoxaline scaffold provided superior IKK inhibitory activity compared to the imidazo[1,2-a]pyrazine and pyrazolo[1,5-a]quinoxaline series, confirming scaffold-dependent activity .

IKK inhibition NF-κB pathway kinase selectivity scaffold comparison

Fluorescent Probe Properties: Methoxy Imidazo[1,2-a]quinoxaline vs. e-Coelenterazine Emission Wavelength Shift

A methoxy-substituted imidazo[1,2-a]quinoxaline derivative (Methoxy e-Coelenterazine) demonstrated an 80 nm emission wavelength shift toward blue light compared to the standard e-Coelenterazine when used as a substrate for Renilla reniformis luciferase . This spectral shift is a direct consequence of the imidazo[1,2-a]quinoxaline core structure, which modifies the electronic conjugation of the coelenterazine chromophore. In contrast, imidazo[1,2-a]pyrazine-based coelenterazine analogs did not achieve comparable spectral separation, underscoring the unique photophysical contribution of the quinoxaline-fused scaffold .

bioluminescence luciferase substrate fluorescence imaging emission wavelength shift

Physicochemical Differentiation: Melting Point and pKa of Imidazo[1,2-a]quinoxaline vs. Quinoxaline and Imidazo[1,2-a]pyridine

The unsubstituted imidazo[1,2-a]quinoxaline parent compound exhibits a well-defined melting point of 124–126 °C and a predicted pKa of 5.80, providing distinct quality control benchmarks for purity assessment . In comparison, the simpler parent heterocycle quinoxaline (CAS 91-19-0) has a melting point of 29–32 °C and a pKa of approximately 0.60, while imidazo[1,2-a]pyridine (CAS 274-76-0) has a melting point of approximately 56–58 °C . The significantly higher melting point of imidazo[1,2-a]quinoxaline (124–126 °C vs. 29–32 °C for quinoxaline, a Δ of ~95 °C) reflects stronger intermolecular interactions in the solid state, facilitating easier handling, storage, and purification by recrystallization .

physicochemical properties melting point pKa solid-state characterization quality control

Procurement-Optimized Application Scenarios for Imidazo[1,2-a]quinoxaline (CAS 235-05-2)


Kinase Drug Discovery: JNK1 and IKK Inhibitor Lead Generation Programs

Procurement of unsubstituted imidazo[1,2-a]quinoxaline is warranted for kinase inhibitor programs targeting JNK1 and IKK, where the parent scaffold serves as a validated starting point for hit-to-lead optimization. The compound demonstrates a confirmed rhJNK1 IC₅₀ of 1.6 μM and has yielded optimized leads with potencies down to 47 nM (AX14373) . The availability of a co-crystal structure (PDB 4L7F) provides a structural basis for rational design, making this scaffold superior to imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine alternatives that lack equivalent kinase co-crystal data .

PDE4-Targeted Anti-Inflammatory and Oncology Programs

Research groups pursuing PDE4 inhibition for anti-inflammatory or oncology applications should select imidazo[1,2-a]quinoxaline as the core scaffold, given its demonstrated equipotency to imidazo[1,2-a]pyrazine derivatives (SCA 40) with the added advantage of an aromatic ring for enhanced target engagement . Derivatives such as EAPB0203 have shown 2–110-fold greater activity than reference agents fotemustine and imiquimod in melanoma cell lines , confirming the scaffold's translational potential.

Multi-Color Bioluminescence Imaging Tool Development

For laboratories developing luciferase-based imaging probes, the imidazo[1,2-a]quinoxaline core provides an 80 nm emission wavelength shift relative to native coelenterazine, enabling dual-color imaging applications . This spectral separation is a direct attribute of the quinoxaline-fused imidazo[1,2-a] geometry and cannot be achieved with imidazo[1,2-a]pyrazine-based coelenterazine analogs .

Medicinal Chemistry Building Block Procurement for Fragment-Based Drug Discovery

As a fragment-sized (MW 169.18 g/mol), rule-of-three-compliant heterocycle with a well-defined melting point (124–126 °C) and manageable physicochemical profile (XLogP3-AA = 2.1, TPSA = 30.2 Ų), imidazo[1,2-a]quinoxaline is ideally suited for fragment library construction . Its higher melting point relative to quinoxaline (mp 29–32 °C) and imidazo[1,2-a]pyridine (mp ~56–58 °C) ensures superior solid-state stability during automated compound management workflows .

Quote Request

Request a Quote for Imidazo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.